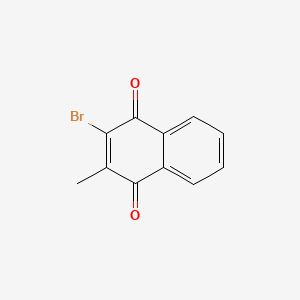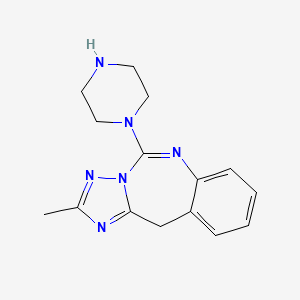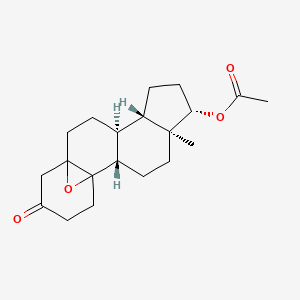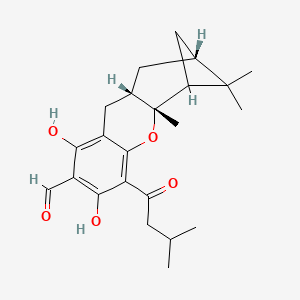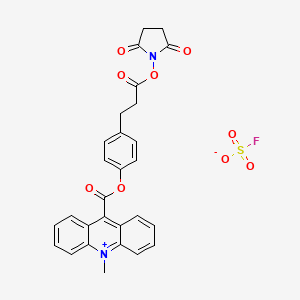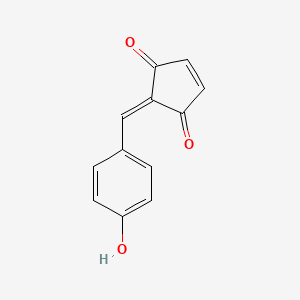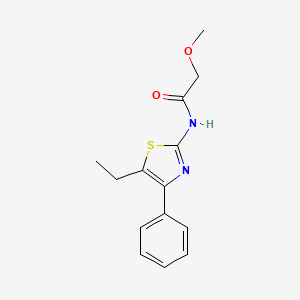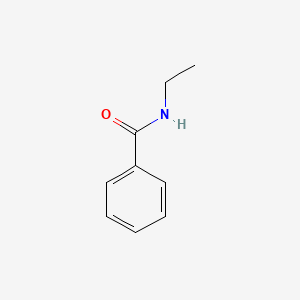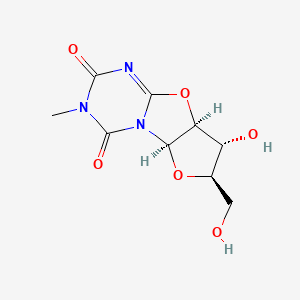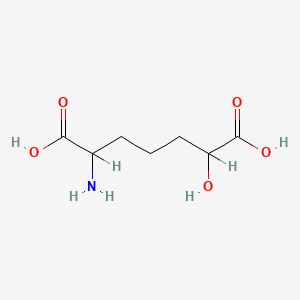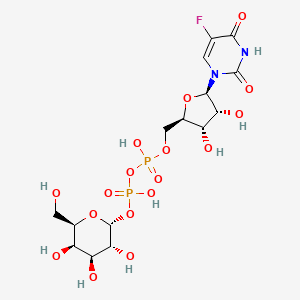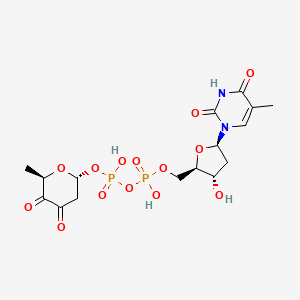
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-alpha-D-glucose as the sugar component. It has a role as a bacterial metabolite. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose(2-).
Applications De Recherche Scientifique
Biosynthesis and Structural Analysis:
- QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, is crucial for the biosynthesis of dTDP-Quip3NAc. It catalyzes the penultimate step in the production process. The structural analysis of QdtB provides insights into its mechanism, revealing a Schiff base between the cofactor and the amino nitrogen of the sugar and identifying key amino acid residues involved in binding the dTDP-sugar into the active site (Thoden et al., 2009).
- QdtC, a CoA-dependent N-acetyltransferase, catalyzes the final step in Quip3NAc biosynthesis. The structural studies of QdtC in the presence of acetyl-CoA and dTDP-D-Quip3N or dTDP-3-amino-3,6-didexoy-alpha-D-galactose (dTDP-D-Fucp3N) shed light on its catalytic mechanism and amino acid residues essential for the acetylation of the sugar amino group (Thoden et al., 2009).
Chemical Synthesis and Application:
- The chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars, including dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, demonstrates the versatility of recombinant enzymes for the synthesis of dTDP-sugars. These compounds are essential for studying the biosynthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses and are key donors for the characterization of glycosyltransferases involved in polyketides and antibiotic/antitumor drugs biosynthesis (Amann et al., 2001).
Role in Bacterial Structures:
- The elucidation of the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, which involves five enzymes, highlights its role in the glycan moiety of S-layer glycoproteins and lipopolysaccharide O-antigens. This finding has implications for understanding the structure and function of bacterial cell surface layers (Pföstl et al., 2008).
Understanding Enzymatic Functions:
- Structural investigations into enzymes like WlaRD, involved in the biosynthesis of Qui3NFo, provide insights into the function of N-formyltransferases. The study of WlaRD reveals its role in catalyzing the N-formylation of dTDP-3,6-dideoxy-3-amino-d-glucose using N(10)-formyltetrahydrofolate, which is crucial for understanding bacterial virulence and species variations (Thoden et al., 2013).
Propriétés
Nom du produit |
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose |
|---|---|
Formule moléculaire |
C16H22N2O14P2 |
Poids moléculaire |
528.3 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-/m1/s1 |
Clé InChI |
FHKRUUVTZNTHKJ-NJIBTWPXSA-N |
SMILES isomérique |
C[C@@H]1C(=O)C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
SMILES canonique |
CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
